(2-Amino-1-phenylpropan-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-1-phenylpropan-2-yl)phosphonic acid is an organic compound that features a phosphonic acid group attached to a phenyl ring and an amino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their stability and diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1-phenylpropan-2-yl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as a phenylpropanolamine derivative, with a phosphonic acid reagent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1-phenylpropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of substituted phenylpropanolamine derivatives .
Scientific Research Applications
(2-Amino-1-phenylpropan-2-yl)phosphonic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including bone disorders and infections.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Amino-1-phenylpropan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Amino-1-phenylpropan-2-yl)phosphonic acid include other aminophosphonic acids and phenylpropanolamine derivatives. These compounds share structural similarities but may differ in their functional groups and specific properties .
Uniqueness
What sets this compound apart is its unique combination of a phosphonic acid group with a phenyl ring and an amino group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
79014-66-7 |
---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
(2-amino-1-phenylpropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c1-9(10,14(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H2,11,12,13) |
InChI Key |
JGRAIWCIBPMVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.